![molecular formula C20H18N2OS2 B2638555 2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-91-2](/img/structure/B2638555.png)

2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

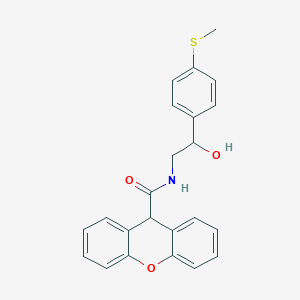

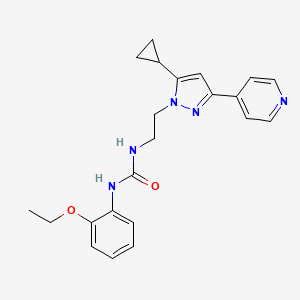

The compound “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C20H18N2OS2. It has a molecular weight of 366.5. This compound is part of a class of compounds known as thieno[2,3-d]pyrimidines, which have been studied for their potential therapeutic applications .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves several steps. The process typically starts with the creation of an iminium intermediate, which acts as an electrophile for the nucleophilic addition of a ketoester enol. The ketone carbonyl of the resulting adduct then undergoes condensation with urea NH2 to give the cyclized product .Molecular Structure Analysis

The molecular structure of “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” can be represented by the canonical SMILES string: C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F . This representation provides a text-based way to describe the structure of the compound.Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring. In general, these compounds can undergo a variety of reactions, including cyclization, reduction, and various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” include a molecular weight of 370.5 g/mol, a XLogP3-AA value of 4.3, and a topological polar surface area of 83.3 Ų . These properties can influence the compound’s solubility, stability, and reactivity.Aplicaciones Científicas De Investigación

- Pyrido[2,3-d]pyrimidin-5-ones exhibit antiproliferative properties. These compounds have been investigated for their potential as cancer therapeutics by inhibiting cell growth and proliferation .

- Some pyrido[2,3-d]pyrimidin-5-ones demonstrate antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens .

- Certain pyrido[2,3-d]pyrimidin-5-ones exhibit anti-inflammatory and analgesic properties. These compounds may help manage pain and inflammation .

- Pyrido[2,3-d]pyrimidin-5-ones have been investigated for their potential to lower blood pressure. Their effects on vascular function and hypertension are of interest .

- Some derivatives of pyrido[2,3-d]pyrimidin-5-one act as antihistamines. These compounds could be useful in managing allergic reactions and related conditions .

- Derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as PI3K inhibitors. PI3K plays a crucial role in cell signaling and cancer progression .

- Compounds derived from 2-arylaminopyrido[2,3-d]pyrimidin-7-ones inhibit protein tyrosine kinases. These kinases are involved in cell growth and signaling pathways .

- A pyrido[2,3-d]pyrimidin-7-one derivative (compound CDK-4) acts as a CDK inhibitor. CDKs regulate cell cycle progression, and inhibiting them can impact cancer cell growth .

Antiproliferative Activity

Antimicrobial Properties

Anti-Inflammatory and Analgesic Effects

Hypotensive Activity

Antihistamine Properties

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Protein Tyrosine Kinase Inhibition

Cyclin-Dependent Kinase (CDK) Inhibition

Mecanismo De Acción

Direcciones Futuras

The future directions for research on “2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential therapeutic applications, particularly in the context of cancer treatment. Additional studies could also focus on optimizing the synthesis of these compounds and exploring their reactivity in different chemical reactions .

Propiedades

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS2/c1-14-7-9-15(10-8-14)13-25-20-21-17-11-12-24-18(17)19(23)22(20)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDNGQROQBQAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2,2,2-Trifluoro-1-phenylethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2638476.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2638484.png)

![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)

![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)

![Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate](/img/structure/B2638493.png)